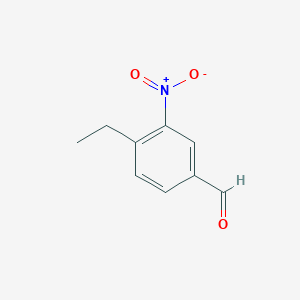

4-Ethyl-3-nitrobenzaldehyde

Description

Contextual Significance in Contemporary Synthetic Methodologies

4-Ethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde, has carved a niche for itself as a versatile building block in modern organic synthesis. Its significance lies in the strategic placement of three key functional groups on the benzene (B151609) ring: an aldehyde, a nitro group, and an ethyl group. This unique arrangement allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and material science.

The aldehyde group serves as a reactive handle for a multitude of reactions, including nucleophilic additions, condensations, and multicomponent reactions. For instance, it readily participates in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases are not merely synthetic intermediates but have demonstrated significant antimicrobial properties, highlighting the compound's utility in developing new therapeutic agents. Furthermore, the aldehyde functionality is a key component in well-established name reactions like the Wittig reaction, enabling the formation of carbon-carbon double bonds and the extension of carbon chains.

The nitro group, an electron-withdrawing moiety, plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. More importantly, it can be readily reduced to an amino group, which opens up another avenue for diverse functionalization. This transformation is pivotal in the synthesis of various heterocyclic compounds and substituted anilines, which are common scaffolds in pharmaceuticals. The presence of the ethyl group, while seemingly simple, influences the compound's solubility and steric environment, which can be strategically utilized in directing reaction outcomes.

One notable synthetic methodology where this compound has been employed is in the construction of dihydropyrimidinones (DHPMs) via the Biginelli reaction. This one-pot multicomponent reaction, involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335), provides a straightforward route to a class of compounds known for their diverse biological activities, including antiviral and antihypertensive properties. researchgate.net The reactivity of the aldehyde group in this compound makes it a suitable candidate for this powerful transformation.

Moreover, modern synthetic strategies have utilized this compound in more advanced applications. For example, it has been used as a starting material in the redox-neutral [4+2] benzannulation of dienals and tertiary enaminones, a method that provides access to substituted benzaldehydes under relatively mild conditions. This showcases its role in the development of novel synthetic methods that are efficient and atom-economical.

Research Trajectory and Prospective Directions for this compound

The research trajectory of this compound has evolved from its use as a simple organic building block to a key intermediate in the synthesis of molecules with specific functional properties. Initially, its chemistry was primarily explored in the context of fundamental organic reactions. However, the focus has increasingly shifted towards its application in target-oriented synthesis, particularly for compounds with potential biological activity.

A significant area of ongoing research involves the use of this compound in medicinal chemistry. The synthesis of derivatives, such as Schiff bases and other heterocyclic systems, continues to be an active field of investigation. The downstream products derived from this aldehyde, such as 4-(4-ethyl-3-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester, indicate its utility in constructing complex molecules with potential applications in drug discovery. guidechem.com The prospective directions in this area include the design and synthesis of novel analogues with enhanced or targeted biological activities, such as antimicrobial, anticancer, or anti-inflammatory agents.

Another promising avenue for future research lies in the field of material science. Aromatic nitro compounds are known to possess interesting optical and electronic properties. Derivatives of similar nitrobenzaldehydes have been investigated for applications in nonlinear optics and laser technology. smolecule.com The unique substitution pattern of this compound could be exploited to create novel organic materials with tailored properties for applications in optoelectronics and photonics.

Furthermore, the development of more sustainable and efficient synthetic methodologies utilizing this compound is a continuous pursuit. This includes the exploration of biocatalysis, where enzymes are used to perform selective transformations on the molecule. For instance, hydrolase-catalyzed reactions, such as aldol (B89426) additions and Michael additions, have been explored with similar aromatic aldehydes, suggesting a potential for greener synthetic routes involving this compound. scispace.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 4748-80-5 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Solid |

| Boiling Point | 96-98 °C at 0.05 mmHg |

| Density | 1.212 g/mL at 25 °C |

| Refractive Index | n20/D 1.560 |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.04 (s, 1H), 8.37 (d, J = 1.6 Hz, 1H), 8.05 (dd, J = 8.0, 1.6 Hz, 1H), 7.58 (d, J = 8.0 Hz, 1H), 3.01 (q, J = 7.6 Hz, 2H), 1.34 (t, J = 7.6 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 189.5, 145.3, 135.2, 132.6, 132.2, 125.9, 26.5, 14.6 |

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNRTCSIGGYXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366168 | |

| Record name | 4-Ethyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4748-80-5 | |

| Record name | 4-Ethyl-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Ethyl 3 Nitrobenzaldehyde and Its Analogs

Direct Synthesis Approaches to 4-Ethyl-3-nitrobenzaldehyde

The most common and direct method for synthesizing this compound involves the electrophilic aromatic substitution of 4-ethylbenzaldehyde (B1584596).

The introduction of a nitro group onto the aromatic ring of 4-ethylbenzaldehyde is typically achieved through electrophilic aromatic nitration. This reaction places the nitro group at the 3-position, directed by the existing substituents. The aldehyde group (-CHO) is a deactivating, meta-directing group, while the ethyl group (-CH₂CH₃) is an activating, ortho-, para-directing group. The position of nitration is a result of the combined directing effects of these two groups. The aldehyde group strongly deactivates the ortho and para positions, making the meta position the most favorable site for electrophilic attack. The ethyl group, being an ortho-, para-director, activates the position ortho to it (position 3), reinforcing the directing effect of the aldehyde group.

The nitration is commonly performed using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. scirp.org Research has detailed the successful synthesis of 3-nitro-4-ethylbenzaldehyde from 4-ethylbenzaldehyde, achieving a high yield of 95%. kyoto-u.ac.jp The reaction involves careful control of temperature to prevent over-nitration or side reactions. kyoto-u.ac.jp

Table 1: Synthesis of this compound via Nitration

| Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Ethylbenzaldehyde | Nitric Acid, Sulfuric Acid | This compound | 95% | kyoto-u.ac.jp |

The mechanism of electrophilic aromatic nitration has been a subject of extensive study. nih.govresearchgate.net The classical mechanism involves the attack of the π-electron system of the aromatic ring on the nitronium ion (NO₂⁺) to form a resonance-stabilized carbocation known as the sigma-complex or arenium ion. nih.gov Subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitroaromatic product. scirp.org

More recent and refined mechanistic models propose a more complex pathway involving multiple intermediates. nih.gov A unified concept suggests the initial formation of an electron donor-acceptor (EDA) complex between the aromatic compound and the nitronium ion. This is followed by a single-electron transfer (SET) to form an intimate radical cation-molecule pair, which then collapses into the final sigma-complex. nih.gov This multi-step process helps explain observations of low substrate selectivity but high positional selectivity in some nitration reactions. nih.gov

In the case of substituted benzaldehydes, the nature of the substituent dictates the regioselectivity. For substrates with deactivating groups like the aldehyde function, the classical polar Ingold-Hughes mechanism via the sigma-complex is considered dominant. researchgate.net For activating groups, the SET mechanism may be more involved. researchgate.net The interplay between the meta-directing aldehyde and the ortho,para-directing ethyl group in 4-ethylbenzaldehyde results in a strong preference for nitration at the position that is meta to the aldehyde and ortho to the ethyl group (the 3-position).

Role of this compound as a Synthetic Intermediate

The dual functionality of this compound, possessing both an aldehyde and a nitro group, makes it a versatile intermediate for the synthesis of a wide range of organic compounds. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the nitro group can be reduced to an amine, which then opens up further synthetic possibilities like diazotization or acylation.

This compound serves as a key starting material for building more elaborate molecules. A common strategy involves the reduction of the nitro group to an amine, followed by further functionalization. For instance, the Wolff-Kishner reduction of this compound can be used to reduce the aldehyde group, and the nitro group can be subsequently reduced to form 3-amino-4-ethyltoluene. kyoto-u.ac.jp This amino derivative is a precursor for compounds like 3-bromo-4-ethyltoluene through Sandmeyer-type reactions. kyoto-u.ac.jp

Furthermore, the aldehyde group can be used directly in reductive amination reactions. For example, this compound is a documented raw material for the synthesis of piperidine (B6355638) derivatives, such as 4-(4-ethyl-3-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester. lookchem.com These structures often form the core of biologically active molecules.

Table 2: Examples of Complex Molecules Synthesized from this compound

| Starting Material | Reaction Type | Resulting Complex Molecule/Intermediate | Reference |

|---|---|---|---|

| This compound | Wolff-Kishner Reduction & Nitro Reduction | 3-Amino-4-ethyltoluene | kyoto-u.ac.jp |

| This compound | Reductive Amination | 4-(4-ethyl-3-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester | lookchem.com |

| This compound | Reductive Amination / Cyclization | 4-(2-(4-(4-ethyl-3-nitrobenzylamino)piperidin-1-yl)ethyl)-6-methoxyquinoline-3-carbonitrile | lookchem.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Aromatic aldehydes are cornerstone reactants in many well-known MCRs.

Nitrobenzaldehydes, in particular, are frequently employed in reactions like the Biginelli reaction to produce dihydropyrimidinones (DHPMs) or the Hantzsch synthesis of dihydropyridines. researchgate.netscielo.br For example, the Biginelli reaction condenses an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). researchgate.netscielo.br The resulting DHPMs are a class of compounds with significant therapeutic and biological activities. researchgate.net While specific examples using this compound are not as prevalent in the literature as those using simpler nitrobenzaldehydes, its structure is well-suited for such transformations. The electron-withdrawing nature of the nitro and aldehyde groups can activate the aldehyde for nucleophilic attack, facilitating these reactions.

Similarly, tandem three-component reactions involving an aldehyde, an acrylate, and a carbon nucleophile have been developed, where nitrobenzaldehydes serve as effective substrates. semanticscholar.orgresearchgate.net These reactions allow for the rapid construction of densely functionalized molecules from simple precursors. semanticscholar.org The presence of the 4-ethyl-3-nitro substitution pattern on the benzaldehyde (B42025) ring allows for the incorporation of this specific moiety into complex heterocyclic scaffolds built through MCRs, with the nitro group available for subsequent transformation into an amino group, further diversifying the potential products.

Reactivity Profiles and Transformational Pathways of 4 Ethyl 3 Nitrobenzaldehyde

Electronic Effects and Reaction Selectivity

The electronic landscape of 4-Ethyl-3-nitrobenzaldehyde is significantly influenced by the push-and-pull dynamics between its substituent groups. This, in turn, dictates its susceptibility to both electrophilic and nucleophilic attack.

Influence of the Nitro Group on Electrophilic and Nucleophilic Reactivity

The nitro group (-NO2) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. doubtnut.comvaia.com This withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it significantly enhances the ring's susceptibility to nucleophilic aromatic substitution, a reaction not typically observed in unsubstituted benzene.

The strong electron-withdrawing nature of the nitro group also has a profound impact on the reactivity of the aldehyde functional group. By pulling electron density away from the carbonyl carbon, the nitro group increases its electrophilicity, making it more prone to attack by nucleophiles. vaia.comwiserpub.comvaia.com This heightened reactivity is a key feature of nitro-substituted benzaldehydes. doubtnut.comdoubtnut.comaskfilo.com In comparison to benzaldehyde (B42025) itself, or benzaldehydes with electron-donating groups like methoxy (B1213986) (-OCH3), this compound is significantly more reactive towards nucleophilic addition. vaia.comvaia.com

Reactivity of the Aldehyde Moiety in this compound

The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, this electrophilicity is further amplified by the electron-withdrawing nitro group. doubtnut.comlibretexts.org This makes the aldehyde carbon a prime target for a wide array of nucleophilic addition reactions. libretexts.org

Aldehydes, in general, are more reactive than ketones in nucleophilic additions due to both steric and electronic factors. libretexts.org The presence of only one bulky substituent on the carbonyl carbon in aldehydes, as opposed to two in ketones, results in less steric hindrance for the approaching nucleophile. libretexts.org Electronically, aldehydes are more reactive because they have only one alkyl group to inductively stabilize the partial positive charge on the carbonyl carbon, whereas ketones have two. libretexts.org The ethyl group at the 4-position of this compound provides some inductive electron donation, but its effect is overshadowed by the powerful electron-withdrawing capacity of the nitro group.

The heightened reactivity of the aldehyde in this compound makes it a suitable substrate for a variety of condensation reactions and other transformations that rely on the electrophilic nature of the carbonyl carbon.

Advanced Named Reactions Involving this compound

The enhanced reactivity of this compound allows it to participate in a range of powerful carbon-carbon bond-forming reactions, including the Morita-Baylis–Hillman, Biginelli, and Knoevenagel reactions.

Morita-Baylis–Hillman Reaction with 4-Nitrobenzaldehyde (B150856) Analogs

The Morita-Baylis–Hillman (MBH) reaction is a versatile method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. researchgate.net The reaction yields densely functionalized molecules, often allylic alcohols, which are valuable synthetic intermediates. researchgate.net

Research has shown that nitro-substituted benzaldehydes, such as 4-nitrobenzaldehyde, are highly reactive electrophiles in the MBH reaction. researchgate.netmdpi.com The strong electron-withdrawing nature of the nitro group significantly accelerates the reaction rate. mdpi.com For instance, the reaction of 4-nitrobenzaldehyde with acrylates or vinyl ketones proceeds efficiently to give the corresponding MBH adducts in good yields. mdpi.comacademie-sciences.fr Studies have explored various catalytic systems for this transformation, including the use of brucine (B1667951) diol and brucine N-oxide, which have shown moderate to good yields and enantioselectivities with 4-nitrobenzaldehyde. mdpi.com The reaction between 4-nitrobenzaldehyde and 2-cyclohexen-1-one (B156087) has also been a subject of study, demonstrating the formation of both MBH and aldol (B89426) adducts. nih.govresearchgate.net

Given the structural and electronic similarities, this compound is expected to behave analogously to 4-nitrobenzaldehyde in the MBH reaction, serving as a competent electrophile to yield complex functionalized products.

Biginelli Condensation for Dihydropyrimidinone Synthesis Utilizing Nitrobenzaldehydes

The Biginelli reaction is a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). tandfonline.comresearchgate.net These heterocyclic compounds are of significant interest due to their wide range of pharmacological activities. ijirt.org

The use of substituted benzaldehydes is a common strategy to create a library of diverse DHPMs. nih.govacs.org Nitro-substituted benzaldehydes, including 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde, have been successfully employed in the Biginelli condensation. ijirt.orgacs.org The reaction proceeds well with both electron-donating and electron-withdrawing groups on the aromatic ring of the aldehyde. acs.org Various catalytic systems, including Lewis acids and protic acids, have been developed to improve the efficiency of the reaction. tandfonline.comnih.gov For example, the condensation of 3-nitrobenzaldehyde with an enaminone and urea has been reported to yield the corresponding dihydropyrimidinone derivative. ijirt.org Similarly, the reaction of 4-nitrobenzaldehyde, ethyl acetoacetate (B1235776), and urea has been studied under various conditions, including solvent-free and with different catalysts. researchgate.net

Therefore, this compound is a suitable aldehyde component for the Biginelli reaction, enabling the synthesis of novel dihydropyrimidinone derivatives with potential biological applications.

Knoevenagel Condensation and Derivative Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. jocpr.com This reaction is a cornerstone of organic synthesis for creating α,β-unsaturated compounds.

Aromatic aldehydes are common substrates for the Knoevenagel condensation. The reactivity of the aldehyde is enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net Consequently, nitro-substituted benzaldehydes, such as 4-nitrobenzaldehyde, are highly reactive in this transformation. jocpr.comrsc.org For example, the condensation of 4-nitrobenzaldehyde with malononitrile (B47326) proceeds rapidly to give the corresponding benzylidenemalononitrile (B1330407) derivative in high yield. jocpr.comrsc.org Various catalysts, including basic catalysts like piperidine (B6355638) and Lewis acids, have been employed to facilitate this reaction. jocpr.commdpi.com The reaction can also be carried out under environmentally friendly conditions, such as in water or under solvent-free conditions. jocpr.comrsc.org

Given its activated aldehyde group, this compound is an excellent candidate for the Knoevenagel condensation with a variety of active methylene compounds, leading to the formation of a diverse range of functionalized alkenes.

Reductive Transformations and Amination Pathways

The reactivity of this compound is significantly influenced by its two primary functional groups: the aldehyde and the nitro group. Both are susceptible to reduction under various conditions, opening pathways to a range of derivatives. The selective reduction of one group in the presence of the other is a key challenge and a focus of synthetic research.

The reduction of nitroarenes can proceed through different pathways. A direct route involves the transformation of the nitro group to a nitroso compound, then to a hydroxylamine (B1172632), and finally to an amine. An alternative "condensation route" involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy species, which is subsequently reduced to azo, hydrazo, and finally the amine. unimi.it

Recent studies on iron-catalyzed nitro reductions have shown clean conversion to anilines with no observable intermediates like nitrosoarenes or azoxybenzenes when using nitrobenzene (B124822) as the substrate. acs.orgacs.org However, the choice of reducing agent is critical for chemoselectivity. For instance, in the presence of an iron(salen) complex catalyst, a highly active reductant like pinacol (B44631) borane (B79455) (HBpin) reduces both the nitro and aldehyde groups of 4-nitrobenzaldehyde. acs.org To achieve selective reduction of the nitro group while preserving the aldehyde, a less active reducing agent such as phenylsilane (B129415) (H₃SiPh) can be employed. acs.org

Another approach to selective reduction involves photocatalysis. Composite powders of CdS/TiO₂ have been used for the quantitative photoreduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde (B1209532) under visible light, demonstrating high selectivity. mdpi.com

Reductive amination represents a powerful method for converting aldehydes directly into amines. nbu.ac.in This transformation typically occurs in a two-step sequence within a single pot: the initial reaction between the aldehyde and an amine (such as 4-methoxyaniline) forms an intermediate imine (or Schiff base), which is then reduced to the corresponding secondary amine. tandfonline.commasterorganicchemistry.com Common reducing agents for this second step include sodium borohydride (B1222165) (NaBH₄) and, for greater selectivity, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as they can selectively reduce the protonated imine in the presence of the starting aldehyde. tandfonline.commasterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

| Transformation | Substrate Example | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Chemoselective Nitro Reduction | 4-Nitrobenzaldehyde | Iron(salen) complex, Phenylsilane (H₃SiPh) | 4-Aminobenzaldehyde | acs.org |

| Dual Nitro and Aldehyde Reduction | 4-Nitrobenzaldehyde | Iron(salen) complex, Pinacol borane (HBpin) | (4-aminophenyl)methanol | acs.org |

| Photocatalytic Nitro Reduction | 4-Nitrobenzaldehyde | CdS/TiO₂ composite, visible light, 2-propanol | 4-Aminobenzaldehyde | mdpi.com |

| Reductive Amination (Two-Step) | 4-Nitrobenzaldehyde and 4-Methoxyaniline | 1. Citrus juice (catalyst), room temp. 2. Sodium borohydride (NaBH₄), methanol, reflux | 4-Methoxy-N-(4-nitrobenzyl)aniline | tandfonline.com |

| Aldehyde Reduction | 4-Nitrobenzaldehyde | Pt/Al₂O₃, Allyl alcohol (as H-source) | (4-Nitrophenyl)methanol | rsc.org |

Derivatization through Coupling and Condensation Reactions

The aldehyde and nitro-substituted aromatic structure of this compound allows for a variety of derivatizations through coupling and condensation reactions, enabling the synthesis of more complex molecules.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions. With primary amines or hydrazines, it can form Schiff bases (imines) or hydrazones, respectively, which are valuable intermediates in organic synthesis. smolecule.com For example, 4-nitrobenzaldehyde reacts with 4-methoxyaniline in the presence of an acid catalyst (found in citrus juice) to form the corresponding imine. tandfonline.com

The Biginelli reaction, a one-pot three-component condensation, utilizes an aryl aldehyde, urea, and ethyl acetoacetate to synthesize dihydropyrimidinones. researchgate.net This reaction has been demonstrated with 4-nitrobenzaldehyde, showcasing a pathway to complex heterocyclic structures. researchgate.net Furthermore, the aldehyde can participate in aldol-type condensation reactions. In a tandem isomerization/aldol sequence, 4-nitrobenzaldehyde has been reacted with allyl alcohol, catalyzed by Pd/Al₂O₃, to yield the aldol condensation product. rsc.org

Coupling Reactions: The nitroarene scaffold of this compound is suitable for various transition-metal-catalyzed cross-coupling reactions. These reactions often leverage the C-NO₂ bond as a synthetic handle.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of nitroarenes with amines to form substituted aniline (B41778) derivatives. A system using Pd(acac)₂/BrettPhos as the catalyst has been developed for this denitrative amination. acs.org

Suzuki-Miyaura Coupling: While typically involving organic halides, denitrative versions of the Suzuki reaction have been developed, where a nitroarene couples with an organoboron compound, like an arylboronic acid, to form a C-C bond. acs.orgchemie-brunschwig.ch

C-O Coupling: The formation of diaryl ethers can be achieved through the coupling of nitroarenes with phenols. researchgate.net For instance, the reaction of 4-nitrobenzaldehyde with phenol (B47542) has been catalyzed by a copper-based metal-organic framework (Cu-MOF-74) to produce 4-formyldiphenyl ether. researchgate.net

Three-Component Coupling: A phosphine-catalyzed three-component reaction between ethyl propiolate, phthalimide, and an aldehyde (such as p-nitrobenzaldehyde) has been shown to produce α-amino γ-oxo acid derivatives. scirp.org

These coupling and condensation reactions highlight the versatility of this compound as a building block for constructing a diverse range of complex organic molecules.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Imine Condensation | 4-Nitrobenzaldehyde, 4-Methoxyaniline | Citrus juice (acid catalyst) | Schiff Base (Imine) | tandfonline.com |

| Biginelli Reaction | 4-Nitrobenzaldehyde, Ethyl acetoacetate, Urea | NH₄H₂PO₄/MCM-41 | Dihydropyrimidinone | researchgate.net |

| Aldol Condensation | 4-Nitrobenzaldehyde, Allyl alcohol | Pd/Al₂O₃, K₂CO₃ | Aldol product | rsc.org |

| Denitrative C-O Coupling | 4-Nitrobenzaldehyde, Phenol | Cu-MOF-74, K₂CO₃ | Diaryl ether | researchgate.net |

| Denitrative Buchwald-Hartwig Amination | Nitroarenes, Amines | Pd(acac)₂, BrettPhos, K₃PO₄ | Substituted anilines | acs.org |

| Three-Component Coupling | p-Nitrobenzaldehyde, Ethyl propiolate, Phthalimide | Triphenylphosphine (Ph₃P) | α-Amino γ-oxo acid derivative | scirp.org |

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 3 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 4-Ethyl-3-nitrobenzaldehyde is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, causing it to resonate far downfield, typically above 10 ppm. pressbooks.puborgchemboulder.com The protons on the aromatic ring are influenced by the electronic effects of the three substituents. The aldehyde and nitro groups are strong electron-withdrawing groups, which deshield the aromatic protons, shifting their signals downfield. Conversely, the ethyl group is a weak electron-donating group.

The aromatic region is expected to display signals for three protons. The proton at position 2 (ortho to the aldehyde and meta to the nitro group) would be the most deshielded. The proton at position 6 (ortho to the ethyl group) and the proton at position 5 (between the ethyl and nitro groups) will have distinct chemical shifts based on their electronic environment. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | > 10 | Singlet (s) |

| Aromatic H-2 | ~ 8.2 - 8.4 | Doublet (d) |

| Aromatic H-5 | ~ 7.8 - 8.0 | Doublet of Doublets (dd) |

| Aromatic H-6 | ~ 7.5 - 7.7 | Doublet (d) |

| Methylene (-CH₂) | ~ 2.8 - 3.0 | Quartet (q) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to molecular asymmetry, all nine carbon atoms in this compound are chemically non-equivalent and should produce nine distinct signals. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 210 ppm. pdx.edu The aromatic carbons resonate in the 120-150 ppm range, with the carbons directly attached to the substituents (quaternary carbons) showing distinct shifts. The carbon attached to the nitro group (C-3) and the carbon attached to the aldehyde group (C-1) are significantly deshielded. The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Aromatic C-3 (-NO₂) | 148 - 152 |

| Aromatic C-4 (-CH₂CH₃) | 145 - 148 |

| Aromatic C-1 (-CHO) | 135 - 138 |

| Aromatic C-5 | 132 - 135 |

| Aromatic C-2 | 128 - 131 |

| Aromatic C-6 | 124 - 127 |

| Methylene (-CH₂) | 23 - 27 |

To definitively assign the proton signals and confirm the connectivity of the molecule, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are utilized. A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, revealing which protons are on adjacent carbons.

For this compound, a COSY spectrum would show:

A cross-peak connecting the methylene quartet and the methyl triplet, confirming the presence of the ethyl group.

Predictive rules provide a method to estimate proton chemical shifts. Shoolery's Rules are empirically derived to calculate the chemical shift of methylene protons in a Y-CH₂-Z arrangement by adding substituent constants to a base value. wikipedia.orgugto.mxvanderbilt.edu For the ethyl group in this compound, the methylene protons are attached to an aromatic ring (Y) and a methyl group (Z). Using these rules allows for a theoretical estimation of the methylene chemical shift, which can be compared with the experimental value.

For aromatic systems, the prediction of proton chemical shifts relies on the principle of additivity of Substituent Chemical Shift (SCS) effects. Each substituent (aldehyde, nitro, ethyl) has a characteristic effect on the chemical shifts of the ortho, meta, and para protons relative to benzene (B151609) (δ 7.27 ppm). The strong electron-withdrawing and anisotropic effects of the aldehyde and nitro groups cause significant downfield shifts (deshielding) for ortho and para protons. The ethyl group, being weakly electron-donating, causes a slight upfield shift (shielding). By summing these effects for each proton on the ring, a predicted spectrum can be generated that aids in signal assignment. oxinst.comoxinst.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups within a molecule. The FTIR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations. spectroscopyonline.comnih.gov The asymmetric N-O stretch appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

Aldehyde Group (-CHO): The C=O stretch of an aromatic aldehyde gives rise to a very strong absorption band between 1710-1685 cm⁻¹ due to conjugation with the benzene ring. pressbooks.puborgchemboulder.com Additionally, a distinctive feature of aldehydes is the aldehydic C-H stretch, which typically appears as two moderate bands between 2830-2695 cm⁻¹. orgchemboulder.comorgchemboulder.com One of these bands, often near 2720 cm⁻¹, is particularly diagnostic. orgchemboulder.com The appearance of two bands can be a result of Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration. spectroscopyonline.comspcmc.ac.in

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. orgchemboulder.com

Ethyl Group (-CH₂CH₃): The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Ethyl Group |

| 2830 - 2695 | C-H Stretch | Aldehyde (-CHO) |

| 1710 - 1685 | C=O Stretch | Aldehyde (-CHO) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | Asymmetric N-O Stretch | Nitro (-NO₂) |

Raman Spectroscopy for Vibrational Dynamics

Raman spectroscopy provides a vibrational fingerprint of a molecule, offering information on the specific bonds and functional groups present. The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrational modes of its constituent parts, including the aromatic ring, the aldehyde group, the nitro group, and the ethyl substituent.

Key vibrational modes observed in aromatic nitro compounds include symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and aldehyde, and various in-plane and out-of-plane bending vibrations. The ethyl group introduces additional modes, such as C-C stretching and CH₂/CH₃ bending and stretching vibrations. The precise wavenumbers for these modes provide a detailed picture of the molecule's vibrational dynamics.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretching |

| ~2980-2850 | Aliphatic C-H Stretching (Ethyl group) |

| ~2820, ~2720 | Aldehyde C-H Stretching (Fermi resonance doublet) |

| ~1700 | Aldehyde C=O Stretching |

| ~1610, ~1580 | Aromatic C=C Ring Stretching |

| ~1530 | Asymmetric NO₂ Stretching |

| ~1350 | Symmetric NO₂ Stretching |

| ~1200-1000 | In-plane C-H Bending |

| ~850 | Out-of-plane C-H Bending |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₉H₉NO₃, molecular weight: 179.17 g/mol ), the mass spectrum reveals the molecular ion peak and a characteristic fragmentation pattern that helps confirm its structure.

Aromatic nitro compounds typically show a strong molecular ion peak. quizlet.com The fragmentation of this compound is dictated by its functional groups. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu The nitro group can be lost as NO (m/z 30) or NO₂ (m/z 46). quizlet.commiamioh.edu The ethyl group can also be lost, resulting in a fragment at M-29.

| m/z | Fragment Ion / Description |

|---|---|

| 179 | [M]⁺, Molecular Ion |

| 178 | [M-H]⁺, Loss of aldehyde hydrogen |

| 150 | [M-CHO]⁺, Loss of the formyl group |

| 149 | [M-NO]⁺, Loss of nitric oxide |

| 133 | [M-NO₂]⁺, Loss of nitrogen dioxide |

| 105 | [M-NO₂-C₂H₄]⁺, Subsequent loss of ethylene |

| 77 | [C₆H₅]⁺, Phenyl cation |

X-ray Diffraction Crystallography for Solid-State Structure Determination

For 3-Nitrobenzaldehyde (B41214), the crystal structure reveals a monoclinic system with the space group P2₁. researchgate.netnih.gov The molecule is nearly planar, with a small dihedral angle between the benzene ring and the nitro group. researchgate.net Similar packing and intermolecular interactions, such as π–π stacking, would be anticipated for this compound, with the ethyl group influencing the specific packing arrangement and unit cell dimensions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.7363 |

| b (Å) | 7.0071 |

| c (Å) | 12.5877 |

| β (°) | 94.8144 |

| Volume (ų) | 328.39 |

| Z | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to other nitrobenzaldehyde isomers, characterized by distinct absorption bands corresponding to different types of electronic excitations. uni-muenchen.deresearchgate.net The presence of the benzene ring, nitro group, and aldehyde group gives rise to π→π* and n→π* transitions.

Studies on nitrobenzaldehydes show three main absorption regions. uni-muenchen.deresearchgate.netrsc.org A weak band around 350 nm is attributed to n→π* transitions involving the lone pair electrons on the oxygen atoms of the nitro and aldehyde groups. uni-muenchen.dersc.org A band of intermediate intensity near 300 nm arises from π→π* excitations within the benzene ring. uni-muenchen.dersc.org A strong absorption band is typically observed around 250 nm, which is assigned to a π→π* transition involving charge transfer between the benzene ring and the electron-withdrawing nitro group. uni-muenchen.dersc.org

| Approximate λₘₐₓ (nm) | Molar Absorptivity (εₘₐₓ, M⁻¹cm⁻¹) | Type of Electronic Transition |

|---|---|---|

| ~350 | Weak (~100) | n→π* (from NO₂ and CHO groups) uni-muenchen.dersc.org |

| ~300 | Intermediate (~1000) | π→π* (within the benzene ring) uni-muenchen.dersc.org |

| ~250 | Strong (~10,000) | π→π* (involving nitro group and benzene ring) uni-muenchen.dersc.org |

Computational Chemistry and Theoretical Investigations of 4 Ethyl 3 Nitrobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting the properties of molecular systems with high accuracy. These calculations offer a detailed understanding of various molecular attributes of 4-Ethyl-3-nitrobenzaldehyde.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. By approximating the electron density, DFT can elucidate geometric, electronic, vibrational, and thermodynamic properties. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to perform these calculations. krishisanskriti.org

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. arxiv.org

Conformational analysis is also critical, as rotations around single bonds can lead to different spatial arrangements (conformers) with varying energies. Key rotational dynamics in this compound include the orientation of the aldehyde group (-CHO) and the ethyl group (-CH2CH3) relative to the benzene (B151609) ring. Theoretical calculations can map the potential energy surface for these rotations to identify the most stable conformer. ufms.br Studies on similar molecules, such as nitro-hydroxy-methoxy chalcones, have shown that planar s-cis conformations, where functional groups are aligned, are often more stable due to enhanced electron delocalization. ufms.br The optimized geometric parameters for an analogous compound, 4-methyl-3-nitrobenzoic acid, determined at the B3LYP/6-311++G level, provide an example of the data obtained from such calculations. scirp.org

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Molecule (4-methyl-3-nitrobenzoic acid) calculated via DFT. (Note: Data is for a similar compound and serves as an example of typical computational output.) scirp.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| C-NO2 | 1.470 | |

| C-C (ring avg.) | 1.390 | |

| Bond Angle (°) | O-C-H (aldehyde) | 120.5 |

| C-C-N | 122.1 | |

| C-C-C (ring avg.) | 120.0 |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net This indicates a higher polarizability and a greater ease of intramolecular charge transfer (ICT). scirp.org In molecules like this compound, the HOMO is typically localized over the electron-donating ethyl group and the π-system of the benzene ring. In contrast, the LUMO is generally concentrated on the electron-withdrawing nitro (-NO2) and aldehyde (-CHO) groups. This spatial separation of the frontier orbitals facilitates ICT, which is crucial for many of the molecule's properties. Theoretical calculations for the related compound 4-fluoro-3-nitrobenzaldehyde (B1361154) have shown a small energy gap, which explains the charge transfer interaction within that molecule. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for an Analogous Molecule calculated via DFT. (Note: Data is for a similar compound and serves as an example of typical computational output.) scirp.orgirjweb.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.65 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 4.83 |

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict its infrared (IR) and Raman spectra. These calculations are essential for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes to specific functional groups within the molecule. nih.gov

However, theoretical harmonic frequencies calculated using DFT are often systematically higher than the fundamental frequencies observed experimentally. This discrepancy arises from the neglect of anharmonicity and the use of finite basis sets. scirp.org To improve the agreement with experimental data, the calculated frequencies are uniformly multiplied by a scaling factor. nist.gov These scaling factors are empirically determined for specific combinations of DFT functionals and basis sets and typically range from 0.9 to 1.0. researchgate.netwayne.edu For instance, a scaling factor of 0.967 has been suggested for the B3LYP/6-311G(d,p) level of theory. researchgate.net Studies on the analogous 4-methyl-3-nitrobenzaldehyde (B1271188) have shown good agreement between scaled theoretical frequencies and experimental IR and Raman spectra. krishisanskriti.org

Table 3: Illustrative Comparison of Calculated (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in a Related Benzaldehyde (B42025) Derivative. (Note: Data is based on findings for 4-methyl-3-nitrobenzaldehyde and serves as an example.) krishisanskriti.orgresearchgate.net

| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3066 - 3121 | 3003 - 3102 |

| C=O Stretch | Aldehyde | ~1705 | ~1700 |

| NO₂ Asymmetric Stretch | Nitro Group | 1538 | 1522 - 1530 |

| C-C Stretch (Aromatic) | Benzene Ring | 1583 - 1639 | 1590 - 1630 |

From the results of vibrational frequency calculations, it is possible to predict various thermodynamic properties of this compound at a given temperature and pressure. Using the principles of statistical mechanics, properties such as heat capacity (C°p,v), entropy (S°), and zero-point vibrational energy (ZPVE) can be determined. researchgate.net These parameters are valuable for understanding the stability of the molecule and predicting its behavior in chemical reactions. Computational studies on similar molecules, like 4-fluoro-3-nitrobenzaldehyde, have successfully computed these thermodynamic parameters. researchgate.net

Table 4: Illustrative Predicted Thermodynamic Properties for an Analogous Molecule (4-fluoro-3-nitrobenzaldehyde) at 298.15 K. (Note: Data is for a similar compound and serves as an example of typical computational output.) researchgate.net

| Thermodynamic Property | Calculated Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | 75.8 |

| Entropy (S°) (cal/mol·K) | 89.5 |

| Heat Capacity (C°p,v) (cal/mol·K) | 34.2 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to interpret the electronic structure of a molecule beyond the simple orbital picture. It provides a detailed description of electron delocalization by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 5: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Related System. (Note: This table represents typical interactions and energies found in substituted benzaldehydes.) ufms.br

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C) ring | π(C=O) aldehyde | ~20-25 |

| π(C-C) ring | π(N-O) nitro | ~15-20 |

| LP(O) aldehyde | π(C-C) ring | ~25-30 |

| σ(C-H) ethyl | π(C-C) ring | ~2-5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which are color-coded to indicate sites susceptible to nucleophilic and electrophilic attack, respectively.

In a typical MEP map, regions with a high concentration of electrons (negative potential), such as those around electronegative atoms, are colored red or yellow. These areas represent likely sites for electrophilic attack. Conversely, regions with a lower electron density (positive potential), often found around hydrogen atoms bonded to carbons, are colored blue or green and are susceptible to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would be expected to show significant negative potential (red/yellow regions) localized around the oxygen atoms of both the nitro (-NO₂) group and the aldehyde (-CHO) group. These areas are the most electronegative parts of the molecule and are therefore prime targets for electrophilic interactions. The aromatic ring and the ethyl group would exhibit a more neutral or slightly positive potential (green/blue regions), indicating their availability for nucleophilic interactions. researchgate.netresearchgate.net This distribution of charge is fundamental to understanding how the molecule interacts with other chemical species and biological macromolecules.

Intermolecular Interactions and Biological Recognition

Hirshfeld surface analysis is a computational method that provides detailed insight into the intermolecular interactions that govern the packing of molecules in a crystal lattice. By mapping properties onto this unique molecular surface, researchers can quantify the relative contributions of different types of atomic contacts.

Studies on various nitro-containing aromatic compounds reveal common patterns in crystal packing. rsc.orgmdpi.comresearchgate.net The most significant interactions are typically O···H contacts, which arise from hydrogen bonding involving the oxygen atoms of the nitro group. H···H contacts are also highly prevalent due to the abundance of hydrogen atoms on the molecular surface. Other important interactions include C···H and C···C contacts, which contribute to the stability of the crystal structure through van der Waals forces and π-π stacking. researchgate.net

For this compound, a Hirshfeld analysis would likely show a high percentage of O···H and H···H contacts, underscoring the importance of hydrogen bonding and general van der Waals forces in its crystal packing. The table below summarizes typical contact contributions found in similar nitroaromatic crystalline structures, providing a predictive model for this compound.

| Intermolecular Contact Type | Typical Contribution (%) in Nitroaromatic Crystals |

| O···H / H···O | 30% - 45% |

| H···H | 25% - 45% |

| C···H / H···C | 10% - 15% |

| C···C | 3% - 7% |

| N···O / O···N | 1% - 3% |

This table is a representation of typical values for analogous compounds and not experimental data for this compound.

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

While no specific docking studies for this compound have been published, research on structurally related nitroaromatic compounds has shown their potential to act as inhibitors for various enzymes. For instance, derivatives of β-nitrostyrene have been docked into the active site of the SARS-CoV-2 3CL protease, where interactions involving the nitro group were found to be critical for binding affinity. nih.gov Similarly, other nitrobenzaldehyde derivatives have been studied as potential antimicrobial agents by docking them into bacterial enzyme active sites. researchgate.net

A molecular docking study of this compound would involve screening it against a library of proteins to identify potential biological targets. The binding energy and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed to predict its potential as an enzyme inhibitor or receptor modulator. The nitro and aldehyde groups would be expected to form key hydrogen bonds with amino acid residues in a protein's active site.

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational process used in the early stages of drug development to assess the pharmacokinetic and safety profile of a compound. nih.govresearchgate.netdigitellinc.com These in silico models help to identify candidates with favorable drug-like properties and flag those with potential liabilities, such as toxicity or poor bioavailability.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the ADMET properties of novel compounds based on their molecular structure. mdpi.comnih.govsciengine.comresearchgate.netnih.gov For nitroaromatic compounds, QSAR studies have been used to predict toxic effects, as the nitro group can sometimes be associated with toxicity. nih.govresearchgate.net

An ADMET prediction for this compound would evaluate several key parameters. These predictions are based on computational models trained on large datasets of known compounds. The results would provide a preliminary assessment of its potential as an orally administered drug.

| ADMET Property | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Renal Organic Cation Transporter | Relates to how the compound is cleared from the body. |

| Toxicity | Ames Mutagenicity | Screens for potential to cause genetic mutations. |

| hERG Inhibition | Assesses risk of cardiac toxicity. |

This table outlines the parameters that would be assessed in an ADMET study for this compound.

Advanced Applications and Functional Materials Derived from 4 Ethyl 3 Nitrobenzaldehyde

Development of Pharmaceutical and Agrochemical Precursors

4-Ethyl-3-nitrobenzaldehyde serves as a valuable precursor for the synthesis of more complex molecules intended for pharmaceutical and agrochemical applications. The reactivity of the aldehyde and the influence of the nitro group are central to its utility in constructing larger molecular frameworks. Aromatic nitro compounds are common intermediates in the synthesis of bioactive molecules, including drugs and pesticides. For instance, the related compound 4-nitrobenzaldehyde (B150856) is a known synthetic raw material and a potential impurity in the production of the antibiotic chloramphenicol. Its derivatives are also explored as potential genotoxic impurity controls in drug substances.

Research into related nitrobenzaldehydes demonstrates their role in creating targeted therapeutic agents. For example, derivatives of 4-nitrobenzaldehyde have been used to synthesize potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. In these syntheses, the nitro group is often reduced to an amine, which is then further functionalized. The presence of the ethyl group in this compound allows for the fine-tuning of properties such as lipophilicity and binding interactions of the final active molecule, which is a key aspect of structure-activity relationship studies in drug discovery. Similarly, in the agrochemical field, nitroaromatic compounds are precursors to various herbicides and insecticides. The structural motif of this compound can be incorporated to develop new active ingredients with specific biological targets.

Application in Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, derivatives of this compound have potential applications in the development of organic dyes for Dye-Sensitized Solar Cells (DSSCs). DSSCs are a type of third-generation photovoltaic cell that uses a photosensitizing dye to absorb sunlight and initiate the process of converting solar energy into electrical energy. The efficiency of a DSSC is heavily dependent on the properties of the dye, which must absorb light broadly across the solar spectrum and efficiently inject electrons into a semiconductor material like titanium dioxide (TiO₂).

The structure of this compound is well-suited for its incorporation into donor-π-acceptor (D-π-A) dyes, which are a major class of sensitizers used in DSSCs. In this architecture:

The nitro group can function as a strong electron acceptor or be converted into an anchoring group (like a carboxylic acid) that binds the dye to the TiO₂ surface.

The aromatic ring acts as part of the π-bridge that facilitates charge transfer.

The rest of the molecule can be elaborated into a suitable electron donor portion.

Studies on related compounds, such as 4-amino-3-nitrobenzaldehyde, have shown their utility in synthesizing azo-dyes for DSSC applications. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups is a common strategy in dye design. By modifying this compound, for example, by reducing the nitro group to an amine and then coupling it with other aromatic systems, novel dyes can be created. The ethyl group can help to improve the solubility of the dye in organic solvents and can also prevent aggregation of the dye molecules on the semiconductor surface, which is known to improve cell performance.

Synthesis of Bioactive Heterocyclic Compounds

The aldehyde functionality of this compound makes it an ideal substrate for multicomponent reactions, which are powerful tools for rapidly building molecular complexity and synthesizing libraries of bioactive heterocyclic compounds.

This compound is a suitable starting material for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives via the Biginelli reaction. This well-known one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). DHPMs are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potential use as anticancer, anti-inflammatory, and antihypertensive agents.

The reaction proceeds efficiently with aromatic aldehydes, and the presence of an electron-withdrawing group, such as the nitro group in this compound, generally leads to good yields. Various catalysts and reaction conditions, including solvent-free and microwave-assisted methods, have been developed to improve the efficiency and environmental friendliness of the Biginelli reaction.

Table 1: Representative Biginelli Reaction for Dihydropyrimidine Synthesis

| Aldehyde Component | β-Dicarbonyl | Urea/Thiourea | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethyl Acetoacetate (B1235776) | Urea | [Cu(2,2′-bipy)][Cu(2,2′-bipy)2]2[PMo8V6O42]·1.5H2O, CH3CN, 45°C | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | |

| Benzaldehyde (B42025) | Methyl Acetoacetate | Urea | Silicotungstic acid/Amberlyst-15, Solvent-free, 92°C | 5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |

| This compound (Predicted) | Ethyl Acetoacetate | Urea | Acid catalyst (e.g., HCl), Reflux | 5-(Ethoxycarbonyl)-4-(4-ethyl-3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | |

| Indole-3-carboxaldehyde | N-(4-nitrophenyl)-3-oxobutanamide | Thiourea | HCl (cat.), Ethanol, Reflux | Tetrahydropyrimidine derivative |

Isoxazoles are another important class of five-membered heterocyclic compounds containing nitrogen and oxygen, which form the core of several pharmacologically active agents. This compound can be used to synthesize a variety of substituted isoxazoles.

One common synthetic route involves the condensation of an aldehyde with a primary nitro compound, such as ethyl nitroacetate, in the presence of a base. This reaction proceeds through a series of steps including a Henry reaction, dehydration, and subsequent cyclization to form the isoxazole (B147169) ring. Another widely used method is the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine (B1172632). The required chalcone (B49325) can be readily prepared by the Claisen-Schmidt condensation of this compound with an appropriate ketone. The presence of the electron-withdrawing nitro group on the benzaldehyde ring can influence the reactivity and regioselectivity of these cyclization reactions.

Table 2: General Methods for Isoxazole Synthesis from Aromatic Aldehydes

| Method | Aldehyde | Reaction Partner(s) | Key Steps | Product Type | Reference |

|---|---|---|---|---|---|

| Condensation with Nitroalkanes | Aromatic Aldehyde (e.g., this compound) | Ethyl Nitroacetate, Base (e.g., DABCO) | Knoevenagel-type condensation followed by intramolecular cyclization. | 3,4,5-Trisubstituted Isoxazole | |

| From Chalcones | Aromatic Aldehyde (e.g., this compound) | 1. Acetophenone (to form chalcone) 2. Hydroxylamine | Claisen-Schmidt condensation to form chalcone, then cyclization with hydroxylamine. | 3,5-Disubstituted Isoxazole | |

| One-Pot, Three-Component Reaction | Aromatic Aldehyde | Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Microwave-assisted, catalyzed reaction leading to Knoevenagel condensation and cyclization. | 4-Arylmethylene-3-methyl-isoxazole-5(4H)-one |

Functional Materials for Optoelectronics and Advanced Technologies (e.g., OLEDs, OFETs)

The unique electronic properties conferred by the nitro group make this compound an interesting building block for functional organic materials used in optoelectronic devices. These materials are essential components in technologies such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Derivatives of this compound can be designed and synthesized to serve as:

Electron-Transport Materials: The electron-deficient nature of the nitro-substituted aromatic ring makes it suitable for constructing materials that can efficiently transport electrons in devices like OLEDs.

Semiconductors in OFETs: By incorporating this moiety into larger conjugated systems, new organic semiconductors can be developed. The ethyl group can enhance solubility, which is crucial for solution-based processing techniques, and can influence the solid-state packing of the molecules, which directly impacts charge carrier mobility.

Non-Linear Optical (NLO) Materials: Aromatic compounds with strong electron-donating and electron-withdrawing groups can exhibit significant NLO properties. While this compound itself is primarily an acceptor, it can be coupled with donor moieties to create push-pull systems with potential applications in areas like optical switching and frequency conversion. Research on the related 4-nitrobenzaldehyde has demonstrated its use in growing single crystals with NLO properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Understanding the relationship between a molecule's structure and its resulting activity (SAR) or properties (SPR) is fundamental to the rational design of new drugs and materials. For derivatives of this compound, these relationships are dictated by the interplay of its three key functional groups.

Aldehyde Group: This is the primary site for chemical reactions. Its conversion to other functional groups (e.g., an imine, alcohol, or part of a heterocyclic ring) is the main strategy for creating derivatives. The reactivity of the aldehyde is enhanced by the electron-withdrawing nitro group.

Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the entire molecule. It makes the aromatic ring electron-poor, affecting its reactivity in electrophilic substitution and its role in charge-transfer complexes. In SAR studies, the nitro group can be a key pharmacophore, participating in hydrogen bonding or dipole-dipole interactions with biological targets.

Ethyl Group: This alkyl group primarily influences the molecule's physical properties. It increases lipophilicity (fat-solubility) compared to its non-ethylated counterpart, which can affect how a drug is absorbed, distributed, and metabolized (AD

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4-Ethyl-3-nitrobenzaldehyde in synthetic chemistry?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aldehyde proton (~9-10 ppm) and nitro/ethyl substituents. Compare coupling patterns to rule out isomerization .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients for separation .

- Melting Point Analysis : Validate crystallinity via melting point determination (expected range: 103–106°C, based on nitrobenzaldehyde analogs) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL (R-factor < 0.05) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the carbonyl carbon .

- Transition State Analysis : Use Gaussian or ORCA to model reaction pathways (e.g., aldol condensation) and compare activation energies for substituent effects .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodology :

- Variable-Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the nitro group) by acquiring spectra at 25–100°C in DMSO-d .

- Isotopic Labeling : Synthesize N-labeled analogs to distinguish nitro group splitting from other coupling effects .

- Hybrid DFT/NMR Analysis : Cross-validate experimental chemical shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) .

Q. What advanced crystallization techniques ensure high-quality single crystals of this compound for X-ray diffraction studies?

- Methodology :

- Solvent Optimization : Screen solvents (e.g., ethanol, acetone) with vapor diffusion in sealed chambers to slow nucleation .

- Microseeding : Introduce crushed seed crystals into supersaturated solutions to control crystal growth .

- Data Collection/Refinement : Use Bruker D8 Venture diffractometers (Mo Kα radiation) and refine structures with SHELXL-2018/3, targeting a data-to-parameter ratio > 12:1 .

Q. How can researchers design kinetic studies to investigate the nitro group reduction of this compound under catalytic hydrogenation?

- Methodology :

- In Situ Monitoring : Use UV-Vis spectroscopy (λ = 300–400 nm) to track nitro-to-amine conversion rates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify intermediates (e.g., imine or hydroxylamine derivatives) with DB-5MS columns .

- Controlled Atmosphere Reactors : Conduct reactions under H (1–5 atm) with Pd/C or Raney Ni catalysts, monitoring pressure decay for kinetic modeling .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility data for this compound?

- Methodology :

- Reproducibility Protocols : Standardize solvent purity (e.g., HPLC-grade ethanol) and heating rates (1–2°C/min) during melting point analysis .

- Phase Purity Verification : Correlate differential scanning calorimetry (DSC) thermograms with XRD patterns to detect polymorphic impurities .

- Literature Cross-Validation : Compare data against NIST Chemistry WebBook entries for nitrobenzaldehyde analogs, prioritizing peer-reviewed sources over vendor datasheets .

Safety and Handling

Q. What precautions are critical when handling this compound in high-temperature reactions?

- Methodology :

- Personal Protective Equipment (PPE) : Use OV/AG/P99 respirators and nitrile gloves to avoid inhalation/skin contact .

- Ventilation : Conduct reactions in fume hoods with scrubbers to capture nitro group decomposition byproducts (e.g., NO) .

- Waste Management : Neutralize aldehyde/nitro residues with NaHSO before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.